molecular formula C16H18N2O10 B572307 (2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid CAS No. 1260617-10-4

(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid

Cat. No.: B572307
CAS No.: 1260617-10-4
M. Wt: 398.324
InChI Key: WDFKSRMFLRKPLO-BJBUEPEESA-N
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Description

Clavulanic acid dimer impurity is a byproduct formed during the synthesis of clavulanic acid, a potent beta-lactamase inhibitor. Clavulanic acid is commonly used in combination with beta-lactam antibiotics such as amoxicillin to enhance their effectiveness by preventing bacterial resistance. The dimer impurity can affect the quality and efficacy of the pharmaceutical product, making its identification and control crucial in the manufacturing process .

Mechanism of Action

Target of Action

Clavulanic acid, the parent compound of Clavulanic Acid Dimer Impurity, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics. By inhibiting these enzymes, clavulanic acid prevents the degradation of β-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .

Mode of Action

Clavulanic acid acts as a β-lactamase inhibitor . It binds to β-lactamase enzymes and undergoes a structural change that deactivates the enzyme, preventing it from breaking down β-lactam antibiotics . This process is irreversible, leading to the term ‘suicide inhibitor’ for β-lactamases

Biochemical Pathways

Clavulanic acid is produced from glyceraldehyde-3-phosphate and arginine in an eight-step biosynthetic pathway . This pathway involves several unique enzymes, including the enzyme that condenses both precursors, N2-(2-carboxyethyl)-arginine synthetase, and the β-lactam synthetase that cyclizes the resulting compound . The Clavulanic Acid Dimer Impurity is likely to be involved in similar biochemical pathways.

Result of Action

The primary result of clavulanic acid’s action is the enhancement of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase enzymes, clavulanic acid prevents these antibiotics from being degraded, thereby allowing them to effectively kill bacteria . The Clavulanic Acid Dimer Impurity is likely to have similar effects.

Action Environment

The action of clavulanic acid can be influenced by environmental factors such as temperature . For example, studies have shown that fermentation at lower temperatures is more favorable for clavulanic acid synthesis

Biochemical Analysis

Biochemical Properties

Clavulanic Acid Dimer Impurity, like its parent compound Clavulanic Acid, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-lactamase enzymes, inhibiting their activity and thereby preventing bacterial resistance to antibiotics .

Cellular Effects

The effects of Clavulanic Acid Dimer Impurity on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antibiotic resistance, thereby influencing the effectiveness of certain antibiotics .

Molecular Mechanism

The mechanism of action of Clavulanic Acid Dimer Impurity involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to beta-lactamase enzymes, inhibiting their activity and preventing them from breaking down antibiotics .

Metabolic Pathways

Clavulanic Acid Dimer Impurity is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is known to interact with the enzymes involved in the synthesis of Clavulanic Acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clavulanic acid is produced through fermentation by the bacterium Streptomyces clavuligerus. The dimer impurity forms during this process, particularly under specific conditions such as temperature variations. For instance, fermentation at 24°C is found to be most favorable for clavulanic acid synthesis, though it also results in the formation of the dimer impurity .

Industrial Production Methods: In industrial settings, clavulanic acid is isolated by acidifying and extracting the culture medium with ethyl acetate. Further purification steps are required to minimize impurities, including the dimer. Techniques such as high-performance liquid chromatography (HPLC) and near-infrared spectroscopy are employed to monitor and control the levels of impurities .

Chemical Reactions Analysis

Types of Reactions: Clavulanic acid dimer impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the impurity, affecting its behavior in pharmaceutical formulations.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more stable oxidized derivatives, while reduction can result in the formation of reduced forms of the impurity .

Scientific Research Applications

Clavulanic acid dimer impurity has several scientific research applications:

Comparison with Similar Compounds

    Clavulanic Acid: The parent compound, a beta-lactamase inhibitor with significant clinical importance.

    Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.

    Tazobactam: Similar to clavulanic acid, it enhances the efficacy of beta-lactam antibiotics by inhibiting beta-lactamase enzymes.

Uniqueness: Clavulanic acid dimer impurity is unique due to its formation during the synthesis of clavulanic acid and its impact on the quality of the final pharmaceutical product. Unlike sulbactam and tazobactam, which are intentionally synthesized and used as active pharmaceutical ingredients, the dimer impurity is an unintended byproduct that must be controlled to ensure drug efficacy and safety .

Properties

IUPAC Name

(2R,4R,5Z)-2-(carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O10/c19-3-1-7-13(17-9(21)5-10(17)27-7)15(24)18-11(6-12(22)23)28-8(2-4-20)14(18)16(25)26/h1-2,10-11,13-14,19-20H,3-6H2,(H,22,23)(H,25,26)/b7-1-,8-2-/t10-,11-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKSRMFLRKPLO-BJBUEPEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)N3C(OC(=CCO)C3C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)N3[C@H](O/C(=C\CO)/[C@@H]3C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747360
Record name (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260617-10-4
Record name (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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